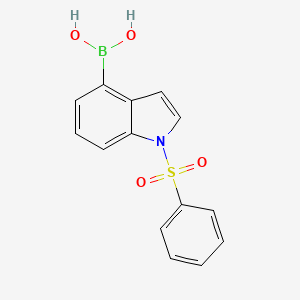

1-Benzenesulfonyl-1H-indole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

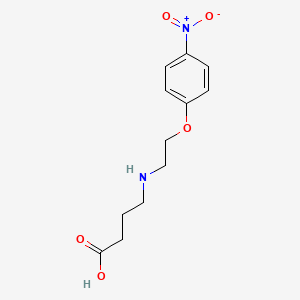

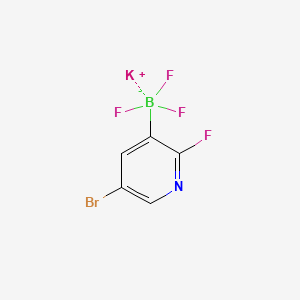

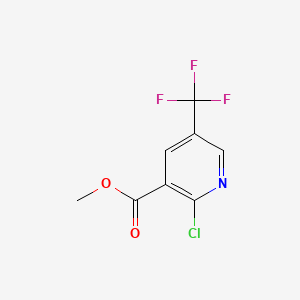

1-Benzenesulfonyl-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H12BNO4S and a molecular weight of 301.13 g/mol . It belongs to the class of boronic acids, which are versatile compounds used in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid involves several steps. While specific synthetic routes may vary, a common approach includes the reaction of an appropriate indole derivative with a boronic acid reagent. The sulfonyl group is then introduced using suitable reagents. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring fused with a boronic acid moiety. The benzenesulfonyl group is attached to the indole nitrogen, resulting in a unique arrangement. The boronic acid functionality allows for potential interactions with other molecules, making it valuable for cross-coupling reactions and drug discovery .

Chemical Reactions Analysis

1-Benzenesulfonyl-1H-indole-4-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers have explored its utility in constructing complex organic molecules and designing novel pharmaceuticals .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Drug Synthesis

This compound is utilized in the synthesis of tubulin inhibitors like VERU-111 analogs, which are significant in cancer treatment research. It serves as a key intermediate in creating these complex molecules .

Chemical Research

In chemical research, it’s used for the preparation of arenes via palladium-catalyzed Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds .

Biological Activity

Indole derivatives, including those related to 1-Benzenesulfonyl-1H-indole-4-boronic acid, exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. They are crucial in the development of new therapeutic agents .

Sensing Applications

Boronic acids, a group to which this compound belongs, are widely used in the detection of diols and anions. They serve as molecular receptors in novel sensing methods, both optical and electrochemical .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers an organic group to the palladium .

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be a concern in pharmacological applications .

Result of Action

The primary result of the action of 1-Benzenesulfonyl-1H-indole-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 1-Benzenesulfonyl-1H-indole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can affect the efficiency of the reaction . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-55-0 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)